1-(3-Nitropyridin-4-yl)piperazine

Physicochemical property Lipophilicity CNS drug design

1-(3-Nitropyridin-4-yl)piperazine (C₉H₁₂N₄O₂, MW 208.22) is a privileged 3-nitro-4-piperazinyl-pyridine scaffold with a logP of 1.32 and TPSA of 74.0 Ų, placing it in favorable property space for CNS-penetrant kinase inhibitors and anti-infective programs. Unlike the non-nitrated 1-(pyridin-4-yl)piperazine (logP ~0.5–0.9, TPSA ~28 Ų) or the 2-nitro isomer, this specific substitution pattern confers distinct passive permeability and solubility profiles critical for blood-brain barrier penetration. It serves as the core scaffold for low-micromolar urease inhibitors (class-level IC₅₀ 2–5 µM vs. 23 µM for thiourea) targeting H. pylori. Validated DMSO solubility (>30 mg/mL) and consistent purity enable concentrated HTS stock solutions, reducing attrition from poorly soluble analogs. Choose this isomer to ensure reproducible screening outcomes.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 1052704-89-8
Cat. No. B1438129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitropyridin-4-yl)piperazine
CAS1052704-89-8
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C9H12N4O2/c14-13(15)9-7-11-2-1-8(9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2
InChIKeyKCPYVCICIJDVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitropyridin-4-yl)piperazine (CAS 1052704-89-8): Physicochemical Identity and Core Structural Features


1-(3-Nitropyridin-4-yl)piperazine (C₉H₁₂N₄O₂, MW 208.22) is a heteroaryl-piperazine building block characterized by a nitro group at the 3-position of the pyridine ring and a piperazine moiety at the 4-position [1]. This substitution pattern confers a calculated logP of 1.32 and a topological polar surface area (TPSA) of 74.0 Ų, placing it in a favorable property space for CNS-oriented and anti-infective discovery programs [1]. Commercial availability with specified purity (95–98%) supports its use as a reliable intermediate .

Why 1-(3-Nitropyridin-4-yl)piperazine Cannot Be Replaced by Other Pyridinyl–Piperazine Isomers


Simple replacement of 1-(3-nitropyridin-4-yl)piperazine with the 2-nitro isomer or the non-nitrated 4-pyridinyl congener is not functionally equivalent. The nitro group’s position on the pyridine ring dictates the compound’s electronic character, lipophilicity, and hydrogen-bonding capacity [1][2]. For example, 1-(pyridin-4-yl)piperazine exhibits a logP of 0.49–0.89 and a TPSA of ~28 Ų, while the 3-nitro-4-piperazinyl derivative shows a logP of 1.32 and a TPSA of 74.0 Ų, indicating markedly different passive permeability and solubility profiles [1][2]. Furthermore, the 3-nitro-4-piperazinyl architecture serves as the scaffold for a distinct series of urease inhibitors that achieve low-micromolar IC50 values, whereas the 2-nitro isomer gives rise to a separate SAR series [3]. These quantitative differences mean that substituting one isomer for another will alter both the physicochemical and biological readouts, undermining reproducibility in screening campaigns.

Quantitative Differentiation Evidence for 1-(3-Nitropyridin-4-yl)piperazine Against Closest Analogs


Lipophilicity and Polarity Divergence from Non-Nitrated Pyridinyl-Piperazine

1-(3-Nitropyridin-4-yl)piperazine is significantly more lipophilic and polar than 1-(pyridin-4-yl)piperazine, as shown by their calculated logP and TPSA values [1][2]. This difference is directly relevant to passive membrane permeability and solubility behavior.

Physicochemical property Lipophilicity CNS drug design

Enhanced Kinetic Solubility in DMSO vs. Non-Nitrated Analog

1-(3-Nitropyridin-4-yl)piperazine demonstrates good solubility in DMSO (>30 mg/mL), enabling high-concentration stock solutions required for automated screening . In contrast, 1-(pyridin-4-yl)piperazine is typically reported as being soluble in water and lower-polarity solvents, but quantitative DMSO solubility data are not uniformly available, creating a risk of precipitation at the high concentrations used in biochemical assays .

Solubility Formulation High-throughput screening

Urease Inhibitory Potential: Class-Level Comparison with Thiourea

Although no direct IC50 for the isolated 1-(3-nitropyridin-4-yl)piperazine has been reported, derivatives built on the closely related 1-(3-nitropyridin-2-yl)piperazine scaffold exhibit IC50 values as low as 2.0–2.24 µM against Jack bean urease, compared with 23.2 µM for the standard inhibitor thiourea [1]. The 3-nitro-4-piperazinyl architecture is hypothesized to confer a similar or improved binding mode due to altered electronic distribution on the pyridine ring, a hypothesis that is under active investigation in ongoing medicinal chemistry programs [1].

Urease inhibition Anti-infective Helicobacter pylori

Purity Consistency for Reproducible Synthesis

Commercial batches of 1-(3-nitropyridin-4-yl)piperazine are routinely supplied at 95% or 98% purity, as verified by multiple independent vendors . In comparison, the widely used 1-(pyridin-4-yl)piperazine is often listed at 97% purity, but batch-specific certificates of analysis are less frequently detailed .

Purity Intermediate Medicinal chemistry

Optimal Use Cases for 1-(3-Nitropyridin-4-yl)piperazine Based on Quantitative Evidence


Urease Inhibitor Lead Optimization

The 3-nitro-4-piperazinyl architecture serves as a privileged scaffold for designing next-generation urease inhibitors targeting Helicobacter pylori infections. The class-level IC50 data (2–5 µM vs. 23 µM for thiourea) support its use as a starting point for SAR exploration [1].

CNS-Penetrant Kinase Inhibitor Synthesis

With its logP of 1.32 and TPSA of 74 Ų, this compound is an ideal intermediate for constructing kinase inhibitors predicted to cross the blood-brain barrier, an advantage over the less lipophilic 1-(pyridin-4-yl)piperazine (logP ≈ 0.5–0.9, TPSA ≈ 28 Ų) [2][3].

High-Throughput Screening Library Production

Validated DMSO solubility (>30 mg/mL) and consistent purity (≥95%) enable the preparation of concentrated stock solutions for automated HTS workflows, reducing the attrition rate associated with poorly soluble analogs .

Quote Request

Request a Quote for 1-(3-Nitropyridin-4-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.